Impurity Identification: 12-Tricosanone as a Unique Particle-Forming Marker in Polysorbate 80
12-Tricosanone is a newly identified impurity in Polysorbate 80 (PS80) raw material that directly correlates with the formation of visible particles in monoclonal antibody (mAb) drug products, a phenomenon not observed with other common long-chain ketone impurities [1]. In a study of specific PS80 lots, the presence of 12-tricosanone at elevated levels led to visible particle formation after 18 months of storage at 5±3°C, while PS80 degradation products like fatty acids did not [1]. The impurity was uniquely identified using HS-GC-MS and its concentration in the PS80 raw material was found to directly translate into the amount of particles observed in the final drug product batch, establishing a unique causal link [1].
| Evidence Dimension | Correlation of impurity with visible particle formation in mAb drug product after 18 months at 5±3°C |
|---|---|
| Target Compound Data | Direct, quantitative correlation: elevated levels in specific PS80 lots led to visible particles. |
| Comparator Or Baseline | Known PS80 degradation products (e.g., free fatty acids, fatty acid esters); no correlation observed. |
| Quantified Difference | Qualitative difference: 12-tricosanone causes particles; degradation products do not. The impurity concentration in PS80 directly translates to particle amount in the drug product. |
| Conditions | Monoclonal antibody drug product formulation containing PS80, long-term storage at 5±3°C for 18 months. |
Why This Matters
This evidence identifies 12-tricosanone as a critical quality attribute for PS80 raw material lots used in biopharmaceutical manufacturing, providing a specific analytical target for vendor qualification and lot release testing that generic long-chain ketone specifications cannot address.
- [1] Hampl, V., et al. 'A Newly Identified Impurity in Polysorbate 80, the Long-Chain Ketone 12-Tricosanone, Forms Visible Particles in a Biopharmaceutical Drug Product.' Journal of Pharmaceutical Sciences, 2018, 107(6), pp. 1552-1561. View Source
